Oxaziclomefone

Description

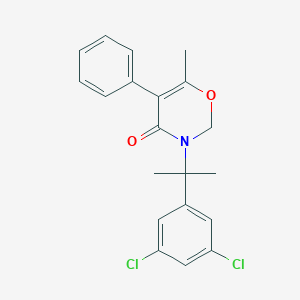

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(3,5-dichlorophenyl)propan-2-yl]-6-methyl-5-phenyl-2H-1,3-oxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO2/c1-13-18(14-7-5-4-6-8-14)19(24)23(12-25-13)20(2,3)15-9-16(21)11-17(22)10-15/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOHEOSCARXMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(CO1)C(C)(C)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057983 | |

| Record name | Oxaziclomefone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153197-14-9 | |

| Record name | Oxaziclomefone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153197-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxaziclomefone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153197149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaziclomefone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1,3-Oxazin-4-one, 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-6-methyl-5-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZICLOMEFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O05VST8NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Oxaziclomefone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziclomefone is a potent herbicide primarily utilized for weed control in rice cultivation.[1] Its unique mode of action, which involves the inhibition of cell expansion in grassy weeds, sets it apart from many other commercial herbicides.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. The information presented herein is curated from scientific literature and patent filings to aid researchers and professionals in the fields of agrochemical synthesis and drug development.

Core Synthetic Strategies

The synthesis of this compound, chemically known as 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-3,4-dihydro-6-methyl-5-phenyl-2H-1,3-oxazin-4-one, is primarily achieved through the condensation of two key intermediates. The first is a derivative of 3,5-dichlorobenzene, which provides the dichlorophenyl moiety of the final molecule. The second is a phenylacetate derivative that forms the core oxazinone ring structure. Two principal routes for the synthesis of the crucial intermediate, N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine, have been reported, starting from 3,5-dichlorobenzoic acid.[3] A third, distinct synthetic approach involves the cyclization of a hydrazone derivative.[4]

Route 1: Synthesis via 3,5-Dichlorobenzonitrile Intermediate

This route commences with 3,5-dichlorobenzoic acid and proceeds through a nitrile intermediate to generate the key amine, which is then used to construct the final oxazinone ring.

Logical Flow of Route 1

Caption: Synthesis of this compound via the Dichlorobenzonitrile pathway.

Experimental Protocols for Route 1

Step 1: Synthesis of 1-Methyl-1-(3,5-dichlorophenyl)ethylamine

This multi-step process begins with 3,5-dichlorobenzoic acid.[3]

-

Chlorination: 3,5-dichlorobenzoic acid is reacted with thionyl chloride (SOCl₂) to yield 3,5-dichlorobenzoyl chloride.[3]

-

Reduction: The resulting acid chloride is reduced with hydrogen to form 3,5-dichlorobenzyl alcohol.[3]

-

Halogenation: Treatment with hydrochloric acid (HCl) converts the alcohol to 3,5-dichlorobenzyl chloride.[3]

-

Cyanation: The benzyl chloride is then reacted with sodium cyanide (NaCN) to produce 3,5-dichlorobenzonitrile.[3]

-

Alkylation: The benzonitrile is treated with methyl iodide (CH₃I) to introduce the dimethyl-substituted group.[3]

-

Hydrolysis and Degradation: The resulting compound is hydrolyzed to an amide, which then undergoes Hofmann degradation to yield 1-methyl-1-(3,5-dichlorophenyl)ethylamine.[3]

Step 2: Synthesis of N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine

-

Procedure: 1-Methyl-1-(3,5-dichlorophenyl)ethylamine (7.5 g) is added slowly to a 37% aqueous formaldehyde solution (4.6 g) at room temperature. The reaction is allowed to proceed for 7 hours. A saturated aqueous sodium hydrogen carbonate solution is added, and the mixture is extracted with ether. The organic layer is washed with saturated saline and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the product as white crystals (8.6 g).[5]

Step 3: Synthesis of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxan-4-one

This intermediate is prepared from ethyl phenylacetate.

-

Claisen Condensation: Ethyl phenylacetate is reacted with ethyl acetate through a Claisen condensation to form ethyl 3-phenylacetoacetate.[3]

-

Hydrolysis and Cyclization: The ethyl 3-phenylacetoacetate is hydrolyzed and then reacted with acetone to yield 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxan-4-one.[3]

Step 4: Final Synthesis of this compound

-

Procedure: A mixture of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one (0.65 g) and N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine (0.65 g) is heated at 150°C for 30 minutes. The reaction mixture is then recrystallized from a mixed solvent of hexane and ethyl acetate to obtain this compound (0.90 g).

Route 2: Synthesis via Grignard Reaction

This alternative route also starts from 3,5-dichlorobenzoic acid but employs a Grignard reaction to introduce the dimethyl group.

Logical Flow of Route 2

Caption: Synthesis of this compound via the Grignard Reaction pathway.

Experimental Protocols for Route 2

Step 1: Synthesis of 1-Methyl-1-(3,5-dichlorophenyl)ethylamine

-

Chlorination: 3,5-dichlorobenzoic acid is reacted with thionyl chloride to prepare 3,5-dichlorobenzoyl chloride.[3]

-

Grignard Reaction: The acid chloride undergoes a Grignard reaction to produce a dimethyl-substituted benzyl alcohol.[3]

-

Ritter Reaction: The alcohol is then reacted with acetonitrile to form N-[1-methyl-1-(3,5-dichlorophenyl)ethyl]acetamide.[3]

-

Hydrolysis: The acetamide is hydrolyzed to yield 1-methyl-1-(3,5-dichlorophenyl)ethylamine.[3]

Step 2: Synthesis of N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine

The protocol is the same as in Route 1.

Step 3: Synthesis of Ethyl 3-phenylacetoacetate

This intermediate is prepared by the Claisen condensation of ethyl phenylacetate and ethyl acetate.[3]

Step 4: Final Synthesis of this compound

This compound is prepared by reacting ethyl 3-phenylacetoacetate with N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine.[3]

Route 3: Synthesis via Hydrazone Cyclization (Patent CN113896689B)

This patented method provides an alternative pathway to this compound through the cyclization of a hydrazone derivative.[4]

Logical Flow of Route 3

Caption: Synthesis of this compound via Hydrazone Cyclization.

Experimental Protocol for Route 3

-

Procedure: 2-acetylhydrazone-2-phenyl-acethydrazide is subjected to a cyclization reaction in methanol as a solvent. The reaction is carried out in the presence of a catalyst containing acetate and an alkali metal hydroxide. The reaction temperature is maintained between 100-120°C for 4-6 hours to yield this compound.[4] This method is reported to have a yield of 88% when using butanol as a solvent and anhydrous sodium acetate as a catalyst with a reflux time of 15-16 hours.[4]

Quantitative Data Summary

| Route | Key Intermediate Synthesis Step | Starting Materials | Reagents/Catalysts | Reaction Conditions | Yield | Reference |

| Route 1 & 2 | N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine | 1-Methyl-1-(3,5-dichlorophenyl)ethylamine, Formaldehyde (37% aq.) | None specified | Room temperature, 7 hours | High | [5] |

| Route 1 | Final Cyclization | 5-Phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one, N-methylene intermediate | None specified | 150°C, 30 minutes | - | |

| Route 3 | Cyclization of Hydrazone | 2-Acetylhydrazone-2-phenyl-acethydrazide | Methanol, Acetate, Alkali Metal Hydroxide | 100-120°C, 4-6 hours | - | [4] |

| Route 3 | Cyclization of Hydrazone (alternative) | 2-Acetylhydrazone-2-phenyl-acethydrazide | Butanol, Anhydrous Sodium Acetate | Reflux, 15-16 hours | 88% | [4] |

Conclusion

The synthesis of this compound can be accomplished through several distinct routes, with the most common pathways originating from 3,5-dichlorobenzoic acid. These routes converge on the formation of a key N-methylene intermediate, which is then condensed with a phenylacetate derivative to form the final product. A patented alternative route offers a more direct cyclization approach. The choice of a particular synthetic route in a research or industrial setting will likely depend on factors such as the availability and cost of starting materials, reaction efficiency, and scalability. This guide provides a foundational understanding of these synthetic pathways to support further research and development in the field of agrochemicals.

References

- 1. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]

- 2. WO2016066087A1 - Herbicidal composition containing this compound - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN113896689B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents [patents.google.com]

Oxaziclomefone: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the herbicide oxaziclomefone, detailing its chemical identity, physicochemical properties, and relevant experimental methodologies.

Chemical Identity

IUPAC Name: 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-6-methyl-5-phenyl-4H-1,3-oxazin-4-one.[1][2] Alternate IUPAC names include 3-[2-(3,5-dichlorophenyl)propan-2-yl]-6-methyl-5-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one.[1][3]

CAS Name: 3-[1-(3,5-Dichlorophenyl)-1-methylethyl]-2,3-dihydro-6-methyl-5-phenyl-4H-1,3-oxazin-4-one.[4]

CAS Registry Number: 153197-14-9.[1][4]

Chemical Structure

References

- 1. The novel herbicide this compound inhibits cell expansion in maize cell cultures without affecting turgor pressure or wall acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KR20030049024A - A method of preparing this compound or derivative thereof - Google Patents [patents.google.com]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Page loading... [wap.guidechem.com]

Toxicological Profile of Oxaziclomefone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziclomefone is a systemic herbicide belonging to the oxazinone chemical class. Developed in Japan, it is primarily used for the control of annual grass weeds, sedges, and some broadleaf weeds in rice paddies and turf.[1][2] Its mode of action in plants is understood to be the inhibition of cell expansion.[3][4] While effective as a herbicide, a thorough understanding of its toxicological profile in mammals is essential for assessing its safety for human health and the environment.

This technical guide provides a comprehensive overview of the available toxicological data on this compound, with a focus on key endpoints relevant to researchers, scientists, and drug development professionals. The information is compiled from regulatory assessments from Japanese authorities and supplemented with internationally recognized testing guidelines.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 3-[2-(3,5-dichlorophenyl)propan-2-yl]-6-methyl-5-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one | [5] |

| CAS Number | 153197-14-9 | [6] |

| Molecular Formula | C₂₀H₁₉Cl₂NO₂ | [6] |

| Molecular Weight | 376.3 g/mol | [6] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 148 ± 1 °C | [8] |

| Water Solubility | 0.15 mg/L (20 °C, distilled water) | [8] |

| Octanol/Water Partition Coefficient (log Kow) | 3.7 (25 °C) | [8] |

| Vapor Pressure | 1.6 x 10⁻⁸ Pa (25 °C) | [8] |

Toxicokinetics and Metabolism

Studies in rats indicate that orally administered this compound is rapidly absorbed, with peak plasma concentrations reached within a few hours. The elimination from the body is relatively slow. The primary route of excretion is via the feces, with only a small amount excreted in the urine. Biliary excretion is a significant pathway. The major metabolic transformations involve hydroxylation of the parent compound, followed by conjugation. The parent compound is the most abundant component found in tissues.[9][10]

Toxicological Profile

The toxicological profile of this compound has been evaluated through a battery of studies in accordance with international guidelines. The primary target organs identified are the liver and kidneys.[11]

Acute Toxicity

This compound exhibits low acute toxicity via the oral and dermal routes of exposure.

| Study | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | Low toxicity | [12] |

| LD₅₀ | Mouse | Oral | > 5000 mg/kg bw | Low toxicity | [12] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | Low toxicity | [12] |

| LC₅₀ | Rat | Inhalation (4h) | > 4.85 mg/L | Low toxicity | [2] |

| Skin Irritation | Rabbit | Dermal | Non-irritant | - | [2] |

| Eye Irritation | Rabbit | Ocular | Non-irritant | - | [2] |

| Skin Sensitization | Guinea Pig | Dermal | Non-sensitizer | - | [2] |

Subchronic Toxicity

Repeated-dose studies have been conducted in rats and dogs to assess the effects of subchronic exposure to this compound.

| Study | Species | Duration | NOAEL | Target Organs/Effects | Reference |

| Oral Toxicity | Rat | 90-day | 4.6 mg/kg bw/day | Liver (increased weight, centrilobular hepatocyte hypertrophy), Kidney (increased weight) | [9] |

| Oral Toxicity | Dog | 90-day | 1.0 mg/kg bw/day | Liver (increased alkaline phosphatase) | [9] |

Chronic Toxicity and Carcinogenicity

Long-term studies have been performed to evaluate the chronic toxicity and carcinogenic potential of this compound.

| Study | Species | Duration | NOAEL | Key Findings | Reference |

| Combined Chronic/Carcinogenicity | Rat | 2-year | 0.91 mg/kg bw/day | Increased absolute/relative liver weight, diffuse hepatocellular hypertrophy. Increased incidence of hepatocellular tumors. | [11][13] |

| Carcinogenicity | Mouse | 18-month | 1.54 mg/kg bw/day | Increased incidence of hepatocellular tumors. | [9][11] |

The Japanese Food Safety Commission concluded that while this compound caused an increase in liver tumors in both rats and mice, it is not considered to be genotoxic. Therefore, the mechanism of carcinogenicity is likely non-genotoxic, and a threshold can be established.[11]

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted. This compound was found to be non-genotoxic in these studies.[11][13]

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium, E. coli | With and without | Negative | [2] |

| In vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | With and without | Negative | [2] |

| In vivo Micronucleus Test | Mouse bone marrow | - | Negative | [2] |

Reproductive and Developmental Toxicity

| Study | Species | Duration | NOAEL (Parental) | NOAEL (Offspring) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Two-Generation Reproduction | Rat | 2 Generations | 1.3 mg/kg bw/day | 1.3 mg/kg bw/day | No adverse effects on reproductive parameters. |[2][9] | | Developmental Toxicity | Rat | Gestation Days 6-15 | 10 mg/kg bw/day (Maternal) | 100 mg/kg bw/day (Fetal) | No teratogenic effects. |[2][9] | | Developmental Toxicity | Rabbit | Gestation Days 6-18 | 3 mg/kg bw/day (Maternal) | 30 mg/kg bw/day (Fetal) | No teratogenic effects. |[2][9] |

Mammalian Mechanism of Action and Signaling Pathways

The herbicidal mode of action of this compound in plants is the inhibition of acyl-ACP thioesterase (FAT), an enzyme involved in lipid biosynthesis. However, the mechanism of toxicity in mammals has not been elucidated in the available scientific literature. The primary toxicological effects observed in animal studies are centered on the liver and kidneys, and it is considered a non-genotoxic carcinogen.[11] This profile suggests potential involvement of pathways related to cellular stress or receptor-mediated effects in these target organs, but specific signaling pathways have not been identified.

Experimental Protocols

The toxicological studies on this compound were conducted in compliance with Good Laboratory Practice (GLP) and generally followed internationally accepted guidelines, such as those from the OECD. Below are generalized protocols for the key studies.

Combined Chronic Toxicity/Carcinogenicity Study (as per OECD 453)

-

Test System: Fischer 344 rats (at least 50 males and 50 females per group for the carcinogenicity phase; at least 10 males and 10 females per group for the chronic toxicity phase).

-

Administration: The test substance is administered in the diet for 24 months.

-

Dose Levels: At least three dose levels and a concurrent control group. The highest dose should induce minimal signs of toxicity without significantly altering the normal lifespan.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

-

Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of hematological and biochemical parameters.

-

Urinalysis: Conducted at the same intervals as blood collection.

-

Ophthalmological Examination: Performed at the beginning and end of the study.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Weights of major organs are recorded.

-

Histopathology: A comprehensive set of tissues from all control and high-dose animals, as well as all gross lesions, are examined microscopically. Tissues from lower dose groups are examined for target organs identified in the high-dose group.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C20H19Cl2NO2 | CID 15604135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. env.go.jp [env.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. fsc.go.jp [fsc.go.jp]

- 7. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, this compound, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 9. This compound, a new herbicide, inhibits wall expansion in maize cell-cultures without affecting polysaccharide biosynthesis, xyloglucan transglycosylation, peroxidase action or apoplastic ascorbate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The novel herbicide this compound inhibits cell expansion in maize cell cultures without affecting turgor pressure or wall acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute and environmental toxicity studies with hexazinone [pubmed.ncbi.nlm.nih.gov]

- 12. acis.famic.go.jp [acis.famic.go.jp]

- 13. env.go.jp [env.go.jp]

Oxaziclomefone's Impact on Plant Cell Wall Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaziclomefone is a selective herbicide, particularly effective against gramineous monocots, that operates through a novel mechanism of action centered on the plant cell wall. This technical guide delves into the core of this compound's effects on plant cell wall biosynthesis, drawing from key research in the field. Experimental evidence indicates that this compound inhibits plant cell expansion by decreasing cell wall extensibility. Notably, this inhibition does not stem from a disruption of the biosynthesis of major cell wall polysaccharides, such as cellulose and hemicelluloses. Furthermore, key enzymatic activities involved in cell wall loosening and tightening, including xyloglucan endotransglucosylase and peroxidase, remain unaffected by the herbicide. This guide provides a comprehensive overview of the quantitative effects, detailed experimental methodologies, and a logical framework for understanding the current knowledge of this compound's interaction with plant cell walls.

Introduction

The plant cell wall is a dynamic and complex structure crucial for cell shape, growth, and defense. Its intricate network of polysaccharides, primarily cellulose, hemicelluloses, and pectins, provides structural integrity while allowing for controlled expansion. The biosynthesis and modification of the cell wall are therefore prime targets for the development of novel herbicides. This compound has emerged as a herbicide with a distinct mode of action that differentiates it from many existing compounds that directly inhibit cellulose biosynthesis[1]. This document serves as an in-depth resource for understanding the nuanced effects of this compound on plant cell wall physiology.

Quantitative Effects of this compound

The primary observable effect of this compound is the inhibition of cell expansion. This has been quantified in various plant species, demonstrating its high efficacy, particularly in grasses.

Table 1: Inhibitory Effects of this compound on Cell Expansion [2][3]

| Plant Species | Tissue Type | Parameter | Value |

| Maize (Zea mays) | Suspension Culture | ID₅₀ | ~5 nM |

| Spinach (Spinacia oleracea) | Suspension Culture | ID₅₀ | ~30 nM |

| Rose (Rosa sp.) | Suspension Culture | ID₅₀ | ~250 nM |

ID₅₀: The concentration of a drug that gives half-maximal response.

Crucially, studies have shown that this inhibition of expansion is not due to an effect on the synthesis of the primary structural components of the cell wall.

Table 2: Effect of this compound on the Incorporation of ¹⁴C-Glucose into Cell Wall Polysaccharides in Maize Cell Cultures [1][4][5][6][7]

| Cell Wall Component | Treatment (80 nM this compound) | ¹⁴C Incorporation (relative to control) |

| Total Non-cellulosic Sugars | 2 hours | No significant effect |

| - Arabinose | 2 hours | No significant effect |

| - Xylose | 2 hours | No significant effect |

| - Mannose | 2 hours | No significant effect |

| - Galactose | 2 hours | No significant effect |

| - Glucose (non-cellulosic) | 2 hours | No significant effect |

| - Uronic acids | 2 hours | No significant effect |

| Cellulose | 2 hours | No significant effect |

Mechanism of Action: A Focus on Wall Extensibility

Research has demonstrated that this compound's inhibitory action on cell growth is not a consequence of reduced turgor pressure[2][3]. Instead, the evidence strongly points towards a direct or indirect effect on the cell wall's ability to expand, a property known as wall extensibility. The precise molecular target remains to be elucidated, but several key processes involved in wall loosening and tightening have been investigated and ruled out.

Processes Unaffected by this compound

-

Polysaccharide Biosynthesis: As detailed in Table 2, the synthesis of major cell wall polysaccharides, including cellulose, is not inhibited by this compound[1][4][5][6][7]. This distinguishes it from herbicides like isoxaben and dichlobenil[1].

-

Xyloglucan Endotransglucosylase (XET) Activity: XETs are enzymes that play a crucial role in modifying the xyloglucan-cellulose network, a process believed to be essential for cell wall loosening. This compound has been shown to have no effect on the in vitro activity of XET, nor on the in vivo levels of XET activity in treated cells[1][7].

-

Peroxidase Activity: Peroxidases are involved in various cell wall processes, including the cross-linking of phenolic compounds, which can lead to wall tightening. Studies have found that this compound does not affect peroxidase activity in the cell wall[1][4][7].

-

Apoplastic Ascorbate Consumption: Ascorbate in the apoplast is thought to be involved in generating hydroxyl radicals that can cleave polysaccharide chains and contribute to wall loosening. This compound does not alter the rate of apoplastic ascorbate consumption[1][4][7].

The following diagram illustrates the known logical relationships of this compound's effects.

Caption: Logical relationships of this compound's known effects on plant cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.

Analysis of Cell Wall Polysaccharide Biosynthesis

This protocol outlines the method used to determine the effect of this compound on the incorporation of a radiolabeled precursor into cell wall polysaccharides.

Caption: Experimental workflow for analyzing polysaccharide biosynthesis.

Methodology:

-

Cell Culture and Treatment: Maize (Zea mays L.) cell suspension cultures are maintained in a standard growth medium. For experiments, cultures are treated with a desired concentration of this compound (e.g., 80 nM) dissolved in dimethyl sulphoxide (DMSO). Control cultures receive an equivalent volume of DMSO.

-

Radiolabeling: Following a pre-incubation period with the herbicide, D-[U-¹⁴C]glucose is added to the cultures to a final concentration of approximately 1 µCi/mL. The cultures are then incubated for a further 2 hours to allow for the incorporation of the radiolabel into newly synthesized polysaccharides.

-

Cell Wall Isolation (Alcohol-Insoluble Residue - AIR): After the labeling period, the cells are harvested by filtration and washed. The cells are then homogenized in 80% (v/v) ethanol and boiled to inactivate enzymes. The resulting insoluble material is washed sequentially with ethanol, methanol:chloroform, and acetone to remove soluble components, yielding the AIR, which is enriched in cell wall material.

-

Hydrolysis and Analysis: The AIR is hydrolyzed with 2 M trifluoroacetic acid (TFA) to release neutral monosaccharides. The hydrolysate is then analyzed by paper chromatography. The separated monosaccharides are located, excised from the chromatogram, and the amount of ¹⁴C in each sugar is quantified by liquid scintillation counting. For cellulose analysis, the TFA-insoluble residue is further hydrolyzed with sulfuric acid.

Xyloglucan Endotransglucosylase (XET) Activity Assay

This protocol describes the in vitro assay used to measure the activity of XET enzymes.

Methodology:

-

Enzyme Extraction: XET is extracted from plant tissues (e.g., maize roots) by homogenizing in a suitable buffer (e.g., 50 mM MES, pH 6.0, containing 10 mM CaCl₂ and 1 mM ascorbate). The homogenate is centrifuged, and the supernatant containing the enzyme is used for the assay.

-

Reaction Mixture: The standard assay mixture (total volume of 40 µL) contains:

-

Tamarind xyloglucan (2 mg/mL) as the donor substrate.

-

[³H]Xyloglucan-derived nonasaccharide ([³H]XG9) as the acceptor substrate.

-

The enzyme extract.

-

This compound or DMSO (for control).

-

-

Incubation: The reaction is incubated at 25°C for a defined period (e.g., 1 hour).

-

Termination and Product Separation: The reaction is terminated by adding formic acid. The reaction mixture is then spotted onto a filter paper. The unincorporated [³H]XG9 is washed away with 70% ethanol, while the high-molecular-weight radiolabeled product (formed by the action of XET) remains bound to the paper.

-

Quantification: The radioactivity remaining on the filter paper is measured by liquid scintillation counting to determine the XET activity.

Peroxidase Activity Assay

This protocol details a method for measuring peroxidase activity in the cell wall.

Methodology:

-

Enzyme Extraction: Cell wall-associated peroxidases can be extracted from the AIR by incubation with a high salt buffer (e.g., 1 M NaCl).

-

Reaction Mixture: The assay is typically performed in a spectrophotometer cuvette and contains:

-

A suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

A chromogenic substrate (e.g., guaiacol or pyrogallol).

-

The enzyme extract.

-

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of hydrogen peroxide (H₂O₂). The rate of oxidation of the chromogenic substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 470 nm for guaiacol) over time.

-

Activity Calculation: The enzyme activity is calculated from the initial rate of the reaction and expressed in appropriate units (e.g., µmol of product formed per minute per mg of protein).

Apoplastic Ascorbate Consumption Assay

This protocol describes how to measure the consumption of ascorbate in the apoplast of plant cells.

Methodology:

-

Cell Culture and Treatment: Plant cell suspension cultures are treated with this compound or DMSO as described previously.

-

Ascorbate Addition: L-ascorbic acid is added to the culture medium to a final concentration of approximately 200 µM.

-

Sampling and Analysis: Aliquots of the culture medium are taken at various time points. The concentration of ascorbate in the medium is determined using a colorimetric method, such as the 2,6-dichlorophenolindophenol (DCPIP) assay. DCPIP is a blue dye that is reduced by ascorbate to a colorless form. The decrease in absorbance of DCPIP at a specific wavelength (e.g., 520 nm) is proportional to the amount of ascorbate present.

-

Rate Calculation: The rate of ascorbate consumption is calculated from the change in ascorbate concentration over time.

Conclusion and Future Directions

This compound represents a unique tool for probing the mechanisms of plant cell wall expansion. The existing body of research clearly indicates that its mode of action is not through the inhibition of the synthesis of major structural polysaccharides but rather through a more subtle modulation of cell wall extensibility. The fact that it does not affect known wall-loosening or -tightening enzymatic machinery suggests the existence of a novel, as-yet-unidentified target within the complex network of proteins and polysaccharides that govern cell growth.

Future research should be directed towards identifying the specific molecular target of this compound. This could involve affinity chromatography with labeled this compound to isolate binding proteins, or genetic approaches such as screening for resistant mutants. Unraveling the precise mechanism of this herbicide will not only contribute to the development of more effective and selective weed control strategies but will also provide invaluable insights into the fundamental processes of plant cell growth and morphogenesis.

References

- 1. This compound, a New Herbicide, Inhibits Wall Expansion in Maize Cell-cultures without Affecting Polysaccharide Biosynthesis, Xyloglucan Transglycosylation, Peroxidase Action or Apoplastic Ascorbate Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. The novel herbicide this compound inhibits cell expansion in maize cell cultures without affecting turgor pressure or wall acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new herbicide, inhibits wall expansion in maize cell-cultures without affecting polysaccharide biosynthesis, xyloglucan transglycosylation, peroxidase action or apoplastic ascorbate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new herbicide, inhibits wall expansion in maize cell-cultures without affecting polysaccharide biosynthesis, xyloglucan transglycosylation, peroxidase action or apoplastic ascorbate oxidation [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Metabolic Pathway of Oxaziclomefone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaziclomefone is a systemic herbicide utilized for the control of annual grasses and sedges in rice paddies. Its mode of action is the inhibition of cell expansion, a mechanism distinct from many other herbicide classes. The selectivity of this compound between tolerant crops such as rice and susceptible weeds is attributed to differential rates of metabolism. While the precise metabolic pathway, including the full range of metabolites and enzymatic processes, is not extensively detailed in publicly available literature, this guide synthesizes the current understanding of its fate in plants. This document summarizes key quantitative data on its dissipation, outlines common experimental protocols for its analysis, and provides visualizations of its proposed high-level metabolic fate and analytical workflows.

Introduction

This compound, with the IUPAC name 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-3,4-dihydro-6-methyl-5-phenyl-2H-1,3-oxazin-4-one, is a pre-emergence and early post-emergence herbicide. It is particularly effective against gramineous weeds like barnyard grass (Echinochloa crus-galli) in rice cultivation. Its primary mechanism of action is the inhibition of cell expansion in the roots and shoots of susceptible plants, without affecting turgor pressure, suggesting an effect on cell wall extensibility. The safety of this compound in rice is due to the rapid metabolism of the compound into non-herbicidal metabolites by the crop, a process that is significantly slower in target weeds.

Mode of Action

This compound's herbicidal activity stems from its ability to block plant growth by inhibiting cell expansion, particularly in the roots of grass species. This is achieved without altering the plant's turgor pressure or ability to acidify the apoplast, processes crucial for cell growth. The herbicide does not appear to directly interfere with the biosynthesis of major cell wall polysaccharides, the action of xyloglucan endotransglucosylase (a wall-loosening enzyme), or peroxidase activity (a wall-tightening enzyme). This suggests a novel target within the complex process of cell wall loosening and synthesis.

Metabolic Fate and Dissipation in Plants

While specific metabolic products of this compound in plants are not clearly identified in the reviewed literature, studies have focused on its dissipation kinetics, providing insights into the overall rate of metabolism. The breakdown of this compound is a key factor in its selectivity.

Quantitative Data on Dissipation

The persistence of this compound in rice plants is relatively short. The half-life of this compound in rice plants has been reported to be between 3.2 and 4.4 days. One study observed a half-life of 3.2–3.5 days in rice plants. The mean half-life of this compound residues in rice plants was determined to be 4.4 days in another field study. This rapid degradation contributes to low residue levels in the harvested crop.

| Plant Matrix | Half-life (t_1/2) in Days | Reference |

| Rice Plants | 3.2 - 4.4 | |

| Rice Plants | 4.4 |

Experimental Protocols

The analysis of this compound residues in plant matrices typically involves extraction, cleanup, and determination by gas chromatography.

Sample Preparation and Extraction

-

Homogenization: A representative sample of the plant material (e.g., rice plant, straw, husked rice) is homogenized.

-

Extraction: The homogenized sample is extracted with an organic solvent. A common method involves extraction with acetone followed by partitioning into dichloromethane.

-

Cleanup: The crude extract is cleaned up to remove interfering co-extractives. This is often achieved using column chromatography with silica gel. The column is first washed with a non-polar solvent like petroleum ether, and then the this compound is eluted with a more polar solvent mixture, such as petroleum ether/ethyl acetate.

Analytical Determination

-

Gas Chromatography (GC): The final determination of this compound residues is commonly performed using a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). An HP-1 or similar capillary column is often used for separation.

Visualizations

Conceptual Metabolic Pathway of this compound in Plants

The following diagram illustrates a high-level conceptual pathway for the uptake and detoxification of this compound in a tolerant plant like rice. The exact chemical structures of the metabolites are not specified due to a lack of detailed information in the public domain.

Caption: Conceptual overview of this compound metabolism in plants.

Experimental Workflow for this compound Residue Analysis

The diagram below outlines a typical workflow for the analysis of this compound residues in plant samples.

Caption: Workflow for this compound residue analysis in plants.

Conclusion

The herbicidal efficacy and crop selectivity of this compound are intrinsically linked to its metabolic fate within plants. While its mode of action centers on the disruption of cell expansion, its rapid degradation in tolerant species like rice prevents phytotoxicity. The available data provides a solid understanding of its dissipation kinetics in agricultural settings. However, a detailed characterization of the metabolic pathway, including the identification of intermediate and final breakdown products and the enzymes responsible, remains an area for further public research. Such studies would provide a more complete picture of the biochemical basis for its selectivity and contribute to the broader understanding of xenobiotic metabolism in plants.

Oxaziclomefone: A Technical Guide to its Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of oxaziclomefone, a key physicochemical property influencing its environmental fate, bioavailability, and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its mode of action.

Core Physical and Chemical Properties of this compound

This compound is a systemic herbicide belonging to the oxazine class of chemicals. It is characterized as a white, odorless solid with a melting point of approximately 148-149.5°C. Its chemical structure and properties contribute to its relatively low solubility in water and higher solubility in certain organic solvents.

Quantitative Solubility Data

The solubility of this compound in water and various organic solvents has been determined and is summarized in the table below for easy comparison. These values are crucial for understanding its behavior in different environmental matrices and for the development of effective formulations.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 5-6 mg/L |

| Water (pH 5) | 20 | 0.10 mg/L[1] |

| Water (pH 7) | 20 | 0.18 mg/L[2] |

| Water (pH 7.9) | 20 | 0.13 mg/L[1] |

| Water | 25 | ≈ 480 nM (approximately 0.18 mg/L)[3] |

| Ethanol | 20 | 0.74 g/L |

| Methanol | 20 | 15.2 g/L[1] |

| Acetone | 20 | 96.0 g/L[1] |

| Toluene | 20 | 74.2 g/L[1] |

| Benzene | 20 | 13.2 g/L |

| Ethyl Acetate | 20 | 67.0 g/L[1] |

| n-Hexane | 20 | 1.30 g/L[1] |

| Ether | 20 | 3.0 g/L |

| Petroleum Ether | 20 | 0.41 g/L |

Experimental Protocols for Solubility Determination

The determination of this compound's solubility is typically performed using the shake-flask method followed by quantitative analysis of the saturated solution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques for this purpose.

Shake-Flask Method for Solubility Determination

This protocol outlines the general procedure for determining the solubility of this compound in a given solvent.

Caption: Workflow for the shake-flask solubility determination method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the quantitative analysis of this compound in solution.

-

Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

-

Column: ZORBAX SB-C18 (250mm × 4.6mm, 5µm) or a similar C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v), with the aqueous phase adjusted to pH 3 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 1 µL.

-

Detection Wavelength: 220 nm.

-

Quantification: External standard method. A calibration curve is generated by injecting standards of known this compound concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography (GC) Analysis

GC coupled with a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS) is another effective method for determining this compound concentrations.

-

Instrumentation: An Agilent 6890N GC system or equivalent with an NPD.

-

Column: HP-1 capillary column or similar.

-

Carrier Gas: Helium.

-

Injector Temperature: Programmed for optimal separation.

-

Detector Temperature: Optimized for NPD performance.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve good separation of this compound from other components.

-

Quantification: External standard method, similar to the HPLC procedure.

Mode of Action: Inhibition of Cell Expansion

This compound's herbicidal activity stems from its ability to inhibit the growth of susceptible plants, particularly grasses, by blocking cell expansion. It does not affect turgor pressure but rather decreases cell wall extensibility. This unique mode of action makes it a valuable tool in weed management.

Caption: Logical workflow of this compound's mode of action in plants.

References

Oxaziclomefone: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziclomefone is a systemic herbicide notable for its efficacy in controlling a variety of weeds in rice paddies. Developed through a collaboration between Mitsubishi Chemical Corporation and Bayer CropScience, it was first introduced in Japan in 2000.[1] Its unique mode of action, which involves the inhibition of plant cell expansion, distinguishes it from many other classes of herbicides and makes it a valuable tool in modern weed management strategies.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its environmental fate, bioavailability, and for the development of effective formulations.

| Property | Value | Reference(s) |

| IUPAC Name | 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-3,4-dihydro-6-methyl-5-phenyl-2H-1,3-oxazin-4-one | [1][2][3][4][5] |

| CAS Number | 153197-14-9 | [1][2][3][4][6][7][8][9][10][11] |

| Molecular Formula | C₂₀H₁₉Cl₂NO₂ | [2][3][4][6][9] |

| Molecular Weight | 376.28 g/mol | [1][3][4][6][7][9][12] |

| Physical State | White crystalline solid | [4] |

| Melting Point | 147 - 151 °C | [6][12] |

| Boiling Point | 518.6 ± 50.0 °C (Predicted) | [12] |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [12] |

| Water Solubility | 0.18 mg/L (at 20 °C, pH 7) | [4] |

| Vapor Pressure | 1.33 x 10⁻² mPa (at 20 °C) | [4] |

| Octanol-Water Partition Coefficient (Log P) | 4.01 | [4] |

| pKa | -2.24 ± 0.60 (Predicted) | [12] |

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical substances like this compound is guided by internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals.[1][2][3][6][12] These guidelines ensure data consistency and reliability across different laboratories and regulatory bodies.

Melting Point Determination

The melting point is a fundamental property for the characterization and purity assessment of a crystalline solid.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is measured. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology (Capillary Method - based on OECD Guideline 102):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of approximately 3 mm.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Fisher-Johns) equipped with a calibrated thermometer or an electronic temperature sensor is used.[4][7]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

-

For an accurate determination, the heating rate is slowed to 1-2 °C per minute as the approximate melting point is approached.[4]

-

The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range represents the melting point.

-

Water Solubility Determination

Water solubility is a critical parameter for assessing the environmental distribution and bioavailability of a substance.

Principle: The saturation mass concentration of this compound in water is determined at a specific temperature.

Methodology (Column Elution Method - based on OECD Guideline 105):

This method is suitable for substances with low water solubility, such as this compound.[13][14]

-

Apparatus: A temperature-controlled column packed with an inert support material coated with an excess of the test substance.

-

Procedure:

-

Water is passed through the column at a slow, controlled flow rate to ensure saturation.

-

The eluate is collected in fractions.

-

The concentration of this compound in the aqueous fractions is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

The plateau of the concentration curve represents the water solubility.

-

Vapor Pressure Determination

Vapor pressure indicates the tendency of a substance to volatilize and is important for assessing its potential for atmospheric transport.

Principle: The pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature is measured.

Methodology (Knudsen Effusion Method - based on OECD Guideline 104):

This method is suitable for substances with low vapor pressures.[10]

-

Apparatus: A Knudsen effusion cell, which is a small container with a very small orifice, placed in a high-vacuum chamber. The cell is located on a sensitive microbalance.

-

Procedure:

-

A known amount of this compound is placed in the effusion cell.

-

The system is evacuated, and the cell is heated to a constant temperature.

-

The rate of mass loss of the substance effusing through the orifice is measured by the microbalance.

-

The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.[10]

-

Octanol-Water Partition Coefficient (Log P) Determination

The n-octanol/water partition coefficient is a measure of a chemical's lipophilicity and its potential for bioaccumulation.

Principle: The ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water is determined.

Methodology (Slow-Stirring Method - based on OECD Guideline 117):

This method is particularly suitable for substances with high Log P values, like this compound.[11]

-

Procedure:

-

A solution of this compound in n-octanol saturated with water and a volume of water saturated with n-octanol are placed in a temperature-controlled vessel.

-

The two phases are stirred slowly for a prolonged period to allow for equilibrium to be reached without the formation of an emulsion.

-

After reaching equilibrium, the phases are separated.

-

The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.

-

Mechanism of Action and Signaling Pathway

The herbicidal activity of this compound stems from its ability to inhibit the growth of susceptible plants by blocking cell expansion, particularly in the roots.[1][4] This effect is achieved without altering the plant's turgor pressure, indicating a direct impact on the extensibility of the cell wall.[15][16]

Recent research has identified the specific site of action of this compound as the inhibition of acyl-ACP thioesterase (FAT) , an enzyme involved in lipid biosynthesis.[17] The inhibition of FAT disrupts the normal fatty acid metabolism within the plant, which is crucial for the synthesis of various cellular components, including those required for cell wall formation and modification. This disruption ultimately leads to a decrease in cell wall extensibility and the cessation of cell growth.

Experimental Workflow for Assessing Herbicide Effects

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on plant cells, from initial treatment to the analysis of its impact on cellular processes.

Conclusion

This compound represents a significant herbicidal agent with a well-characterized set of physicochemical properties and a distinct mode of action. Its inhibition of acyl-ACP thioesterase provides a specific target for its herbicidal effects, leading to the disruption of cell wall extensibility and ultimately, the inhibition of plant growth. The standardized experimental protocols outlined in this guide are essential for the continued study and regulatory assessment of this compound and other agrochemicals. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. Guidelines for the Testing of Chemicals | OECD [oecd.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. library.canberra.edu.au [library.canberra.edu.au]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Imazethapyr-Induced Inhibition of Arabidopsis Root Growth Associated with Disrupting Auxin Signal to Alter Cell Wall Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. azom.com [azom.com]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 13. oecd.org [oecd.org]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. The novel herbicide this compound inhibits cell expansion in maize cell cultures without affecting turgor pressure or wall acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.ed.ac.uk [research.ed.ac.uk]

- 17. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, this compound, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Oxaziclomefone Residues

This document provides detailed methodologies for the detection and quantification of Oxaziclomefone residues in various environmental and agricultural matrices. The protocols are intended for researchers, scientists, and professionals involved in pesticide residue analysis and food safety.

Overview of Analytical Techniques

The primary methods for analyzing this compound residues involve chromatographic separation coupled with sensitive detection. Gas Chromatography (GC) and Liquid Chromatography (LC) are the main separation techniques. For detection, Nitrogen-Phosphorus Detectors (NPD), and more commonly, Mass Spectrometry (MS) are employed due to their high selectivity and sensitivity.[1]

-

Gas Chromatography (GC): Well-suited for volatile and thermally stable compounds. GC coupled with an NPD or a Mass Spectrometer (GC-MS or GC-MS/MS) is a robust method for this compound analysis.[2][3]

-

Liquid Chromatography (LC): Particularly effective for polar, non-volatile, or thermally labile compounds. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for multi-residue analysis, offering excellent sensitivity and specificity.[3][4][5]

Sample preparation is a critical step to extract the analyte from the complex matrix and remove interfering substances.[3] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7]

Application Note 1: Analysis of this compound in Soil, Water, and Rice by GC-NPD

This protocol details a classic approach using solvent extraction, column cleanup, and Gas Chromatography with a Nitrogen-Phosphorus Detector.

Experimental Protocol

1. Sample Preparation and Extraction

-

Soil Samples:

-

Weigh 20 g of a homogenized soil sample into a flask.[8]

-

Add 50 mL of acetone and extract by shaking for 30 minutes.[8]

-

Filter the extract through a Büchner funnel. Repeat the extraction of the filter cake with another 50 mL of acetone.[8]

-

Combine the filtrates and concentrate to near dryness using a rotary evaporator at 35°C.[8][9]

-

Dissolve the residue in 20 mL of a 10% NaCl solution and transfer to a 250 mL separatory funnel.[8]

-

Perform liquid-liquid partitioning by extracting twice with 20 mL of petroleum ether.[8]

-

Combine the organic layers and dry by passing through anhydrous sodium sulfate.[8][9]

-

Concentrate the extract to dryness for the cleanup step.[9]

-

-

Water Samples:

-

Take a representative water sample (e.g., 500 mL) and transfer it to a 1 L separatory funnel.

-

Add 50 mL of 10% NaCl solution.[9]

-

Extract three times by partitioning with 30 mL of dichloromethane.[9]

-

Combine the organic layers and dry by passing through anhydrous sodium sulfate.[9]

-

Concentrate the extract to dryness for the cleanup step.[9]

-

-

Rice Plant Samples:

-

Homogenize a representative sample of rice plants.

-

Follow the extraction procedure for soil samples, but use petroleum ether for the liquid-liquid partitioning step.[9]

-

2. Column Cleanup (Silica Gel)

-

Prepare a glass column packed with 2.5 g of silica gel (deactivated with 5% water).[9]

-

Pre-wash the column with 10 mL of petroleum ether.[9]

-

Dissolve the dried extract from the previous step in a small volume of petroleum ether and load it onto the column.

-

Elute the column with 40 mL of a petroleum ether/ethyl acetate mixture (92:8 v/v).[9]

-

Collect the eluate and concentrate it to 1-2 mL.

-

Add acetone and bring the final volume to 5 mL for GC analysis.[8][9]

3. GC-NPD Instrumental Analysis

-

Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).[8][9]

-

Column: HP-1 capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.[8][9]

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium or Nitrogen.

-

Oven Temperature Program: 150°C (hold 1 min), ramp to 250°C at 10°C/min, hold for 5 min.

-

Injection Volume: 1 µL

Application Note 2: Multi-Residue Analysis using QuEChERS Extraction and LC-MS/MS

This protocol describes the widely used QuEChERS method for sample preparation, followed by highly sensitive and selective analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach is suitable for a broad range of food and agricultural matrices.

Experimental Protocol

1. Sample Preparation (QuEChERS AOAC Method)

-

Weigh 15 g of a thoroughly homogenized sample into a 50 mL centrifuge tube.[6]

-

Add 15 mL of acetonitrile containing 1% acetic acid.[10]

-

Add internal standards if required.

-

Cap the tube and shake vigorously for 1 minute to ensure the solvent fully interacts with the sample.[6][11]

-

Add the salting-out mixture: 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

-

Immediately cap and shake vigorously for 1 minute. The mixture will heat up and phase separation will occur.[6]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer 6 mL of the acetonitrile supernatant (upper layer) from the extraction step into a 15 mL dSPE centrifuge tube.[11]

-

The dSPE tube should contain 900 mg of anhydrous MgSO₄ and 300 mg of Primary Secondary Amine (PSA) sorbent to remove sugars, fatty acids, and other interferences.

-

Cap the tube and vortex for 30 seconds.[6]

-

Centrifuge at ≥3000 x g for 5 minutes.

-

The resulting supernatant is the final extract. Transfer a portion to an autosampler vial for analysis.[12]

3. LC-MS/MS Instrumental Analysis

-

Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[11]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.[11]

-

Injection Volume: 5 µL.[11]

-

Ionization Mode: ESI Positive.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound must be optimized for maximum sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described analytical methods for this compound.

| Parameter | Method | Matrix | Value | Reference |

| Limit of Quantification (LOQ) | GC-NPD | Soil | 0.01 mg/kg | [9] |

| GC-NPD | Water | 0.01 mg/kg | [9] | |

| GC-NPD | Rice Plants | 0.01 mg/kg | [9] | |

| GC-NPD | Husked Rice | 0.01 mg/kg | [9] | |

| GC-NPD | Rice Hull | 0.02 mg/kg | [9] | |

| Mean Recovery | GC-NPD | Various (Soil, Water, Rice) | 84.4% - 108.2% | [8][9] |

| Relative Standard Deviation (RSD) | GC-NPD | Various (Soil, Water, Rice) | 2.4% - 17.2% | [8][9] |

| Limit of Quantification (LOQ) | GC/MS/MS | Fruits & Vegetables | 5 ng/mL (in extract) | [10] |

| Recovery | LC-MS/MS & GC-MS/MS | Grasshoppers | Average 84% - 89% | [13] |

| RSD | LC-MS/MS & GC-MS/MS | Grasshoppers | 3% - 29% | [13] |

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]

- 4. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. scispace.com [scispace.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. fda.gov.tw [fda.gov.tw]

- 12. fssai.gov.in [fssai.gov.in]

- 13. fda.gov [fda.gov]

Application of Oxaziclomefone in Rice Paddy Weed Control: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziclomefone is a systemic herbicide belonging to the oxazinone class, utilized for the control of annual grass weeds, sedges, and some broadleaf weeds in rice paddies.[1] Its unique mode of action, which involves the inhibition of cell expansion, particularly in gramineous weeds, makes it a valuable tool in weed management strategies, especially in scenarios with resistance to other herbicide classes.[2][3] This document provides detailed application notes and protocols for the use of this compound in a research and development context.

Mechanism of Action

This compound is absorbed primarily through the roots and the base of stems and leaves of weeds.[4] Following absorption, it is translocated within the plant. The primary mode of action is the inhibition of cell expansion, which leads to the cessation of growth, chlorosis (yellowing) of the stems and leaves, and eventual death of the susceptible weed.[2] This mechanism is distinct from many other herbicide classes.[3] While the precise molecular target is still under investigation, it is known to decrease cell wall extensibility without affecting turgor pressure.[3]

Data Presentation

Table 1: Efficacy of this compound on Common Rice Paddy Weeds

| Weed Species | Common Name | Efficacy (%) | Application Rate (g a.i./ha) | Application Timing | Reference(s) |

| Echinochloa crus-galli | Barnyard Grass | 92.6 | 10% SC formulation | Pre-emergence | [1] |

| Echinochloa colona | Jungle Rice | >80 | 594 (in combination) | Pre-emergence | [5] |

| Cyperus difformis | Smallflower Umbrella Sedge | Low Activity | Not specified | Not specified | [6] |

| Fimbristylis littoralis | Lesser Fimbristylis | Effective Control | Not specified | Not specified | [6] |

| Monochoria vaginalis | Pickerel Weed | Effective Control | Not specified | Not specified | [7] |

| Elatine spp. | Waterwort | Effective Control | Not specified | Not specified | [7] |

| Leptochloa chinensis | Chinese Sprangletop | Effective Control | Not specified | Not specified | [7] |

Table 2: Application Rates and Timings for this compound Formulations

| Formulation | Application Rate | Application Timing | Target Weeds | Reference(s) |

| 10% Suspension Concentrate (SC) | Not specified (recommended dose) | Pre-emergence | Barnyard grass, Proso millet | [1] |

| 1%, 10%, 30% Suspension Concentrate (SC) | Not specified | Not specified | Barnyard grass, Sagebrush, Exotic sedge | [4] |

| Pyrazosulfuron-ethyl 8.4% + this compound 20% Wettable Powder (WP) | 21 + 50 g a.i./ha | Pre-emergence | Grasses, Sedges, Broadleaved weeds | [6][8] |

| Pyrazosulfuron-ethyl 8.4% + this compound 20% Wettable Powder (WP) | 26.25 + 62.5 g a.i./ha | Pre-emergence | Grasses, Sedges, Broadleaved weeds | [6] |

| This compound, Pyrazosulfuron, Pretilachlor Ternary Effervescent Tablet | 2000-2500 g/hm² (product) | Post-transplanting | Annual weeds (barnyard grass, moleplant seed, arrowhead, etc.) | [9] |

Experimental Protocols

1. Protocol for Evaluating the Efficacy of this compound in Rice Paddies

This protocol is based on general guidelines for herbicide efficacy trials in rice.

Objective: To determine the dose-response and efficacy of this compound on target weed species in a simulated or field rice paddy environment.

Materials:

-

This compound formulation(s) to be tested

-

Rice seeds or seedlings (variety specified)

-

Seeds of target weed species (Echinochloa crus-galli, Cyperus difformis, etc.)

-

Pots or designated field plots

-

Paddy soil mix

-

Knapsack sprayer or precision laboratory sprayer

-

Quadrat for sampling (e.g., 0.25 m²)

-

Drying oven

-

Analytical balance

Methodology:

-

Experimental Design: A randomized complete block design (RCBD) with a minimum of three to four replications is recommended.[10] Treatments should include a range of this compound application rates, a weedy check (untreated), and a weed-free check (manual weeding).

-

Plot/Pot Preparation:

-

For pot studies, fill pots with a standardized paddy soil mix.

-

For field studies, prepare the land according to standard rice cultivation practices. Ensure good water management capabilities.

-

-

Sowing/Transplanting:

-

Sow rice seeds or transplant seedlings at the appropriate depth and density.

-

Broadcast a known density of target weed seeds to ensure uniform infestation.

-

-

Herbicide Application:

-

Pre-emergence Application: Apply this compound within 1-3 days after sowing or transplanting, before weed emergence.

-

Post-emergence Application: Apply at the specified weed growth stage (e.g., 2-3 leaf stage).

-

Use a calibrated sprayer to ensure accurate and uniform application. The spray volume should be appropriate to ensure thorough coverage (e.g., 300-400 L/ha).

-

-

Water Management: Maintain a shallow water layer (2-5 cm) in the plots/pots after application, as recommended for the specific formulation.

-

Data Collection:

-

Weed Control Efficacy: At specified intervals (e.g., 15, 30, and 45 days after treatment), visually assess weed control using a rating scale (e.g., 0-100%, where 0 = no control and 100 = complete control).

-

Weed Density: Count the number of individual weed species within a quadrat placed randomly in each plot.

-

Weed Biomass: Harvest all weeds within the quadrat, dry them in an oven at 70-80°C to a constant weight, and record the dry weight.

-

Crop Phytotoxicity: Visually assess any injury to the rice plants (e.g., stunting, chlorosis, necrosis) using a rating scale.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects. Calculate the herbicide efficacy as a percentage reduction in weed density or biomass compared to the weedy check.

2. Protocol for Residue Analysis of this compound in Soil and Water

This protocol is a generalized procedure based on published methods.

Objective: To determine the concentration of this compound residues in soil and water samples from treated rice paddies.

Materials:

-

Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or a high-performance liquid chromatograph (HPLC)

-

Analytical standards of this compound

-

Organic solvents (e.g., acetone, dichloromethane, ethyl acetate, acetonitrile)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Solid-phase extraction (SPE) cartridges (if necessary for cleanup)

-

Rotary evaporator

-

Centrifuge

-

Glassware

Methodology:

-

Sample Collection: Collect soil and water samples from the treated plots at specified time intervals after application. Store samples appropriately (e.g., frozen) until analysis.

-

Extraction:

-

Water: Extract a known volume of the water sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. Repeat the extraction multiple times.

-

Soil: Extract a known weight of the soil sample with an appropriate solvent (e.g., acetone or acetonitrile) by shaking or sonication.

-

-

Cleanup:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator.

-

If necessary, perform a cleanup step using SPE cartridges to remove interfering substances.

-

-

Analysis:

-

Dissolve the final extract in a suitable solvent.

-

Inject an aliquot into the GC-NPD or HPLC system.

-

Identify and quantify this compound by comparing the retention time and peak area to those of the analytical standards.

-

-

Quality Control: Include blank and spiked samples to assess the recovery and precision of the method.

Mandatory Visualization

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a New Herbicide, Inhibits Wall Expansion in Maize Cell-cultures without Affecting Polysaccharide Biosynthesis, Xyloglucan Transglycosylation, Peroxidase Action or Apoplastic Ascorbate Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 1%,10%,30% SC [aokunagro.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2016066087A1 - Herbicidal composition containing this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102524278A - this compound, pyrazosulfuron, pretilachlor ternary effervescent herbicide for paddy fields and preparation method thereof - Google Patents [patents.google.com]

- 10. Herbicide effectiveness and crop yield responses in direct-seeded rice: insights into sustainable weed management - Advances in Weed Science [awsjournal.org]

Application Notes and Protocols: Formulation of Oxaziclomefone as a Suspension Concentrate (SC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of the herbicide Oxaziclomefone as a suspension concentrate (SC). This document outlines the key components, provides a model formulation, details the preparation process, and describes essential quality control protocols.

Introduction to this compound and SC Formulations

This compound is a selective herbicide used for the control of various weeds in rice paddies. Its mode of action is the inhibition of acyl-ACP thioesterase (FAT), a key enzyme in fatty acid biosynthesis in plants. Formulating this compound as a suspension concentrate (SC) offers several advantages, including a higher concentration of the active ingredient, improved handling safety due to the absence of flammable solvents, and enhanced biological efficacy. An SC is a stable dispersion of fine solid particles of the active ingredient in a continuous liquid phase, typically water.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing a stable and effective SC formulation.

| Property | Value |

| Molecular Formula | C₂₀H₁₉Cl₂NO₂ |

| Molecular Weight | 376.3 g/mol |

| Melting Point | 147-148 °C |

| Water Solubility | 1.6 mg/L at 20 °C |

| Appearance | White crystalline solid |

Model Formulation of this compound SC (200 g/L)

The following table (Table 2) provides a model formulation for a 200 g/L this compound suspension concentrate. The concentration ranges are indicative and may require optimization based on the specific grade of inert ingredients used and the desired final product characteristics.

| Component | Function | Concentration (% w/w) |

| This compound (98% technical) | Active Ingredient | 20.4 |

| Wetting Agent (e.g., Sodium dodecylbenzenesulfonate) | Reduces surface tension of water, allowing it to wet the solid particles | 2.0 - 4.0 |

| Dispersing Agent (e.g., Lignosulfonate or Polycarboxylate) | Prevents agglomeration of particles | 3.0 - 6.0 |

| Antifreeze Agent (e.g., Propylene Glycol) | Prevents freezing at low temperatures | 5.0 - 10.0 |

| Thickener (e.g., Xanthan Gum) | Increases viscosity to prevent settling of particles | 0.2 - 0.5 |

| Antifoaming Agent (e.g., Silicone-based) | Prevents foam formation during manufacturing and dilution | 0.1 - 0.5 |

| Biocide (e.g., Isothiazolinone-based) | Prevents microbial growth | 0.1 - 0.3 |